(NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide
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Overview
Description
(NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide typically involves the condensation of 3-chloro-4-oxonaphthalene-1-carbaldehyde with 4-tert-butylbenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .
Scientific Research Applications
(NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide
- 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide
Uniqueness
(NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties.
Properties
Molecular Formula |
C20H18ClNO3S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(NE)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3/b22-18+ |
InChI Key |
UVGIOYNZUIXEPK-RELWKKBWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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